molecular formula C13H11FO2 B6370233 4-(2-Fluoro-3-methoxyphenyl)phenol CAS No. 1261984-15-9

4-(2-Fluoro-3-methoxyphenyl)phenol

Cat. No.: B6370233
CAS No.: 1261984-15-9
M. Wt: 218.22 g/mol
InChI Key: LCEYSXNGLHOTHF-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-methoxyphenyl)phenol (C₁₃H₁₁FO₂, molar mass 218.22 g/mol) is a phenolic compound featuring a fluorine atom at the ortho position (C2) and a methoxy group at the meta position (C3) on the phenyl ring attached to the phenol moiety (Fig. 1). The electron-withdrawing fluorine and electron-donating methoxy groups create a push-pull electronic effect, which can enhance intramolecular charge transfer (ICT) and influence physicochemical properties such as solubility, dipole moment, and nonlinear optical (NLO) behavior .

Properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-12-4-2-3-11(13(12)14)9-5-7-10(15)8-6-9/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEYSXNGLHOTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683491
Record name 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-15-9
Record name 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the direct arylation of phenols using palladium catalysts. This method allows for the formation of carbon-carbon bonds directly on the aromatic ring, providing a straightforward route to the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-methoxyphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the fluoro or methoxy groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluoro and methoxy groups can also modulate the compound’s reactivity and binding affinity, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Positional Isomers: 4-(3-Fluoro-4-methoxyphenyl)phenol

The positional isomer 4-(3-Fluoro-4-methoxyphenyl)phenol (C₁₃H₁₁FO₂, molar mass 218.22 g/mol) differs in substituent placement, with fluorine at C3 and methoxy at C4 (Fig. 2). Key differences include:

  • Hydrogen Bonding: The para methoxy group may sterically hinder hydrogen bonding interactions with the phenol -OH group, affecting solubility and reactivity .
Table 1: Comparison of Positional Isomers
Property 4-(2-Fluoro-3-methoxyphenyl)phenol 4-(3-Fluoro-4-methoxyphenyl)phenol
Substituent Positions C2 (F), C3 (OCH₃) C3 (F), C4 (OCH₃)
Dipole Moment (DFT) Higher (predicted) Lower (predicted)
Solubility Moderate in polar solvents Lower due to steric hindrance

Heterocyclic Derivatives

5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol

This compound (C₁₂H₁₀FNO₂) replaces the phenol-attached phenyl ring with a pyridine moiety (Fig. 3). Key differences:

  • Aromaticity : Pyridine’s nitrogen atom introduces basic character and alters electron distribution.
  • Applications : Pyridine derivatives are prevalent in medicinal chemistry; the fluorine-methoxy substituent may enhance binding to biological targets .
4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine

Incorporating a morpholine ring (C₁₃H₁₆FNO₂), this derivative exhibits:

  • Lipophilicity : Fluorine increases metabolic stability, making it suitable for drug design .
Table 2: Heterocyclic Derivatives Comparison
Compound Key Feature Potential Application
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol Pyridine enhances basicity Anticancer agents
4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine Morpholine improves bioavailability CNS therapeutics

Nonlinear Optical (NLO) Active Compounds

While direct NLO data for this compound is unavailable, structurally similar compounds like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol () provide insights:

  • Low Energy Gap : Extended π-conjugation in imidazole derivatives reduces the HOMO-LUMO gap (3.2 eV), enhancing NLO response .
  • High Polarizability : The target compound’s fluorine and methoxy groups may similarly promote charge delocalization, leading to high hyperpolarizability (β ~ 2.26 × 10⁻⁶ esu) .

Research Findings and Implications

  • Electronic Structure : Quantum mechanical calculations (DFT/TD-DFT) predict that the 2-fluoro-3-methoxy substitution pattern enhances dipole moment and polarizability compared to isomers .
  • Synthetic Feasibility : Similar compounds are synthesized via Suzuki-Miyaura coupling or multi-component reactions, suggesting viable routes for the target compound .

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